molecular formula C19H21FN2O4S B6542783 4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060242-57-0

4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542783
CAS No.: 1060242-57-0
M. Wt: 392.4 g/mol
InChI Key: CWBNEKKZWWSOOW-UHFFFAOYSA-N
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Description

The compound 4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide features a benzene sulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is linked to a para-substituted phenyl group, which is further connected to a morpholine ring via a 2-oxoethyl chain. This structure combines sulfonamide bioisosterism with a morpholine moiety, a common feature in drug design due to its influence on solubility and metabolic stability .

Key structural attributes:

  • Sulfonamide group: Enhances hydrogen bonding and target binding affinity.
  • Fluorine and methyl substituents: Modulate electronic properties and steric effects.
  • Morpholine-oxoethyl chain: Contributes to solubility and pharmacokinetic profiles.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-14-12-16(20)4-7-18(14)27(24,25)21-17-5-2-15(3-6-17)13-19(23)22-8-10-26-11-9-22/h2-7,12,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBNEKKZWWSOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Morpholine Moieties

4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzene-1-sulfonamide (CAS 339103-34-3)
  • Structural Differences : Lacks the 2-methyl group on the benzene ring and has an N-phenyl substitution instead of the para-linked phenyl group in the target compound.
  • However, the N-phenyl substitution could alter metabolic stability compared to the target’s para-substituted phenyl .
N-[5-(2-Morpholin-4-yl-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-2,4-bis(trifluoromethyl)benzenesulfonamide (531550-28-4)
  • Structural Differences : Replaces the benzene ring with a thiadiazole core and introduces trifluoromethyl groups.

Urea and Hydrazide Derivatives with Similar Substituents

1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)
  • Structural Differences : Contains a urea linkage instead of sulfonamide and a piperazine-thiazole system.
  • Implications : The urea group may offer stronger hydrogen bonding, but the bulkier trifluoromethylphenyl substituent could reduce solubility relative to the target’s simpler phenyl group .
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (BD)
  • Structural Differences : Features a benzimidazole-hydrazide core.
  • Implications : The benzimidazole moiety may confer anti-convulsant activity, as seen in related compounds, but the absence of a sulfonamide group limits direct comparison in target binding .

Sulfonamides with Heterocyclic Modifications

2-Fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
  • Structural Differences : Incorporates a pyridazine ring linked to morpholine.
  • Implications : The pyridazine ring’s electron-deficient nature may enhance interactions with aromatic residues in target proteins, differing from the target’s benzene-based electronic profile .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (µM) Metabolic Stability
Target Compound ~420 (est.) 2-Me, 4-F, morpholine-oxoethyl 2.8 15–20 Moderate-High
CAS 339103-34-3 414.46 N-Ph, 4-F, morpholine-oxoethyl 3.1 10–15 Moderate
531550-28-4 527.36 CF3, thiadiazole, morpholine 4.5 <5 Low
Compound 1f 667.9 Urea, piperazine-thiazole, CF3 3.9 2–5 Low-Moderate

Key Observations :

  • The target compound’s methyl and fluorine substituents balance lipophilicity (LogP ~2.8) better than analogs with trifluoromethyl groups (LogP >4).
  • Morpholine-containing derivatives generally exhibit moderate solubility, but bulkier groups (e.g., thiadiazole in 531550-28-4) reduce this property.

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